molecular formula C16H18N4OS B4519009 N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide

N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4519009
M. Wt: 314.4 g/mol
InChI Key: OQVYVWNDSBIIOQ-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide: is a complex organic compound that features an indole ring, a thiazole ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green solvents, is crucial to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or thiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(1H-indol-6-yl)-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-10(2)8-18-16-20-14(9-22-16)15(21)19-12-4-3-11-5-6-17-13(11)7-12/h3-7,9-10,17H,8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVYVWNDSBIIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide
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N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide
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N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide
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N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide
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N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 6
N-(1H-indol-6-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide

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